molecular formula C12H8Cl2FNO2S B14737075 2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide CAS No. 5109-37-5

2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide

Cat. No.: B14737075
CAS No.: 5109-37-5
M. Wt: 320.2 g/mol
InChI Key: ONIVLLCIMWKBIA-UHFFFAOYSA-N
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Description

2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro substituents on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Substituted sulfonamides with different functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.

    Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-n-(3-chloro-4-methoxyphenyl)benzenesulfonamide
  • 2-Chloro-n-(3-fluorophenyl)benzenesulfonamide
  • 2-Chloro-n-(4-fluorophenyl)-3-methoxybenzenesulfonamide

Uniqueness

2-Chloro-n-(3-chloro-4-fluorophenyl)benzenesulfonamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s biological activity and influence its chemical reactivity, making it a valuable compound for various applications in medicinal chemistry and industrial processes.

Properties

CAS No.

5109-37-5

Molecular Formula

C12H8Cl2FNO2S

Molecular Weight

320.2 g/mol

IUPAC Name

2-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8Cl2FNO2S/c13-9-3-1-2-4-12(9)19(17,18)16-8-5-6-11(15)10(14)7-8/h1-7,16H

InChI Key

ONIVLLCIMWKBIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)Cl

Origin of Product

United States

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